2-Methyl-5-(trifluoromethyl)piperazine is a chemical compound belonging to the piperazine family, characterized by its unique trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential applications in pharmaceuticals, particularly as a building block for various bioactive molecules.
The compound can be synthesized through various chemical reactions involving piperazine derivatives and trifluoromethylated aromatic compounds. Its synthesis and applications have been explored in multiple studies, highlighting its significance in drug development and organic synthesis.
2-Methyl-5-(trifluoromethyl)piperazine is classified as an aliphatic amine and a cyclic secondary amine. It is often categorized under piperazine derivatives, which are known for their diverse biological activities.
The synthesis of 2-Methyl-5-(trifluoromethyl)piperazine typically involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, play crucial roles in optimizing yield and purity. For example, using polar aprotic solvents can enhance nucleophilicity during the methylation step, leading to improved yields of the final product .
The molecular structure of 2-Methyl-5-(trifluoromethyl)piperazine features a piperazine ring with a methyl group at the second position and a trifluoromethyl group at the fifth position. This configuration significantly influences its chemical properties and biological activity.
2-Methyl-5-(trifluoromethyl)piperazine can participate in various chemical reactions:
Reactions involving this compound often require careful control of conditions to prevent unwanted side reactions. For instance, using bases like potassium carbonate can facilitate nucleophilic attacks while minimizing degradation of sensitive groups .
The mechanism of action for 2-Methyl-5-(trifluoromethyl)piperazine in biological systems typically involves interaction with specific receptors or enzymes. Its structural features enable it to act as a ligand for various biological targets, including G-protein coupled receptors.
Studies have shown that compounds containing piperazine moieties can modulate receptor activity, influencing pathways related to neurotransmission and inflammation . The trifluoromethyl group may also enhance binding affinity due to increased hydrophobic interactions.
Relevant analyses include spectroscopic techniques (NMR, IR) to confirm structure and purity following synthesis .
2-Methyl-5-(trifluoromethyl)piperazine is utilized in various scientific fields:
Piperazine stands as one of the most privileged heterocyclic scaffolds in medicinal and agrochemical research due to its structural symmetry, dual basic nitrogen atoms, and exceptional versatility in chemical modification. This six-membered ring system serves as a molecular "bridge," enabling the strategic positioning of pharmacophoric elements while simultaneously optimizing key physicochemical properties. The introduction of 2-methyl-5-(trifluoromethyl)piperazine represents a sophisticated advancement in this chemical lineage, combining stereochemical complexity with fluorine-driven bioactivity enhancements. This derivative exemplifies modern structure-based design principles aimed at overcoming limitations of early-generation piperazine compounds—particularly concerning target selectivity, metabolic stability, and membrane permeability. Its emergence reflects two convergent trends: the exploitation of cis/trans isomerism for chiral discrimination in drug-receptor interactions and the strategic deployment of trifluoromethyl groups to modulate electronic properties and lipophilicity profiles [1] [7].
Piperazine derivatives have undergone substantial structural refinement since their initial therapeutic applications in the 1950s as anthelmintics. The scaffold's evolution reflects three distinct phases: 1) Monosubstituted phase (1950s–1980s), featuring simple N-aryl or N-alkyl derivatives like antihistamines; 2) Disubstituted phase (1990s–2010s), exploiting both nitrogen atoms for enhanced receptor engagement, exemplified by antipsychotics (e.g., aripiprazole); and 3) Complex heterocyclic integration (post-2010), where piperazine is embedded within polycyclic systems or bears stereospecific C-substituents for precision targeting [1] [7].
The 2011–2023 period witnessed an explosion of piperazine-containing drugs approved by the FDA, with over 40 entries spanning oncology, virology, and CNS disorders. This surge directly correlates with advances in synthetic methodologies—particularly Pd-catalyzed Buchwald–Hartwig amination and Cu-mediated Ullmann couplings—enabling efficient N-arylations previously hindered by piperazine’s bifunctional reactivity. Drugs like CDK4/6 inhibitors (Palbociclib, Ribociclib) exemplify N,N-disubstituted patterns, while HIV integrase inhibitors (Dolutegravir, Bictegravir) showcase C-carbonyl-functionalized piperazines within fused ring systems. Crucially, the incorporation of methyl and trifluoromethyl groups at carbon centers marks a shift toward four-dimensional (4D) pharmacodynamics, where stereochemistry and fluorine effects jointly enhance target specificity [1] [4].
Table 1: FDA-Approved Piperazine-Containing Drugs (2011–2023) Highlighting Structural Evolution
Drug Name | Year Approved | Mechanism of Action | Structural Class |
---|---|---|---|
Palbociclib | 2015 | CDK4/6 Inhibitor | N,N-Diarylalkyl |
Ribociclib | 2017 | CDK4/6 Inhibitor | N,N-Diarylalkyl |
Venetoclax | 2016 | Bcl-2 Blocker | N-Aryl-N-alkyl |
Dolutegravir | 2013 | HIV Integrase Inhibitor | C-Carbonyl-Fused Piperazine |
Abemaciclib | 2017 | CDK4/6 Inhibitor | N,N-Dialkyl |
Avapritinib | 2020 | PDGFRα Inhibitor | N,N-Diaryl |
Zavegepant | 2023 | CGRP Receptor Antagonist | N-Acyl-N-alkyl |
The trifluoromethyl (–CF₃) group serves as a sterically compact yet electronically transformative substituent, imparting three cardinal properties to bioactive molecules: 1) Enhanced lipophilicity (log P increase by ~0.8–1.0 units), promoting membrane penetration; 2) Metabolic resistance by blocking cytochrome P450 oxidation sites; and 3) Strengthened target binding via fluorine-specific interactions (e.g., dipolar effects, hydrophobic packing) [5] [7]. In piperazine derivatives, –CF₃ placement at the C5 position induces a conformational bias favoring equatorial orientations, thereby pre-organizing the ring for optimal receptor docking. This effect is amplified in 2-methyl-5-(trifluoromethyl)piperazine, where the adjacent methyl group imposes additional steric constraints, locking the piperazine into specific chair or boat conformations [3] [6].
Quantum mechanical studies reveal that the –CF₃ group’s strong electron-withdrawing nature (+I effect) reduces the pKa of proximal nitrogens by 0.5–1.0 units compared to unsubstituted piperazine. This fine-tunes basicity to avoid excessive cation formation (which hampers blood-brain barrier penetration) while retaining sufficient protonation for salt bridge formation with biological targets. Agrochemically, –CF₃ dramatically improves xylem mobility and rainfastness—critical traits for fungicides and antivirals applied to foliage. Notably, 55% of recently launched agrochemicals contain fluorine, with trifluoromethylpyridine derivatives like Fluazuron (insecticide) and Fluopyram (fungicide) demonstrating the synergy between fluorine and nitrogen heterocycles [2] [5].
Table 2: Impact of Trifluoromethyl Group on Key Physicochemical Parameters of Piperazine Derivatives
Parameter | Piperazine | 5-TFM-Piperazine | 2-Me-5-TFM-Piperazine |
---|---|---|---|
Calculated log P | -1.04 | +0.32 | +0.89 |
pKa (N1) | 9.80 | 8.95 | 8.70 |
TPSA (Ų) | 12.0 | 12.0 | 12.0 |
Conformational Flexibility | High | Moderate | Restricted |
The fusion of a methyl group at C2 and trifluoromethyl at C5 creates a sterically defined, chiral piperazine variant (molecular formula: C₆H₁₁F₃N₂; MW: 168.16 g/mol) with distinct advantages over simpler analogs:
Medicinal Applications:
Agrochemical Applications:
Table 3: Key Derivatives and Applications of 2-Methyl-5-(Trifluoromethyl)Piperazine
Derivative Structure | Biological Activity | Potency (EC₅₀/IC₅₀) | Primary Application |
---|---|---|---|
Trifluoromethylpyridine-Piperazine (A16) | TMV Protection | 18.4 µg/mL (TMV) | Plant Antiviral Agent |
Chalcone-Piperazine Hybrid | A549 Lung Cancer Inhibition | 0.19 µM | Anticancer Agent |
Flavonoid-Piperazine Conjugate | HeLa Cell Growth Inhibition | 4.67 µg/mL | Antiproliferative Agent |
Sulfonylpiperazine-Chrysin | SK-OV-3 Ovarian Cancer Inhibition | 12.67 µg/mL | Chemotherapeutic Adjuvant |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: